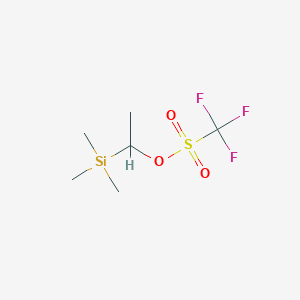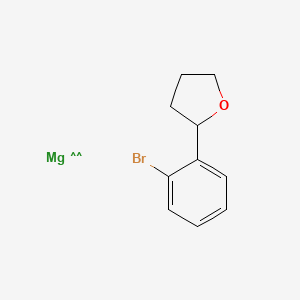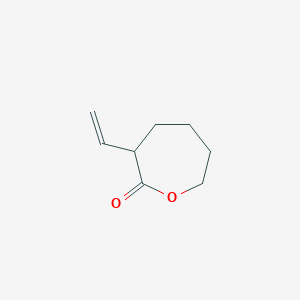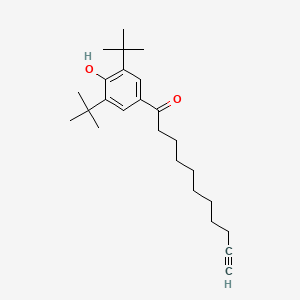
L-Tyrosine, N-(1-oxoundecyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-(1-oxoundecyl)- is a derivative of the amino acid L-tyrosine. This compound is characterized by the presence of an oxoundecyl group attached to the nitrogen atom of the tyrosine molecule. L-Tyrosine itself is an aromatic, polar, non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters and hormones .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxoundecyl)- typically involves the acylation of L-tyrosine with an oxoundecyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of L-Tyrosine, N-(1-oxoundecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification is achieved through crystallization or chromatography techniques to obtain the desired purity .
化学反应分析
Types of Reactions
L-Tyrosine, N-(1-oxoundecyl)- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The oxoundecyl group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated tyrosine derivatives.
科学研究应用
L-Tyrosine, N-(1-oxoundecyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of L-Tyrosine, N-(1-oxoundecyl)- involves its interaction with various molecular targets. The compound can modulate the activity of enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase. It can also interact with receptors and transporters, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
L-Tyrosine, N-(1-oxododecyl)-: Similar structure but with a different alkyl chain length.
L-Tyrosine, N-(1-oxooctyl)-: Another derivative with a shorter alkyl chain.
L-Tyrosine, N-(1-oxodecyl)-: Similar compound with a different alkyl chain length.
Uniqueness
L-Tyrosine, N-(1-oxoundecyl)- is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
属性
CAS 编号 |
823817-11-4 |
|---|---|
分子式 |
C20H31NO4 |
分子量 |
349.5 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid |
InChI |
InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h11-14,18,22H,2-10,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
InChI 键 |
DWFOFHMNLLAHJK-SFHVURJKSA-N |
手性 SMILES |
CCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)


![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)






![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)

